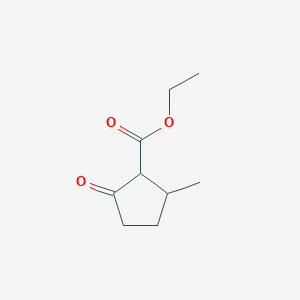![molecular formula C21H20ClNO3S B3331725 Benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate CAS No. 85573-73-5](/img/structure/B3331725.png)
Benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Vue d'ensemble
Description
Benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a useful research compound. Its molecular formula is C21H20ClNO3S and its molecular weight is 401.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Tazobactam RC 6 primarily targets beta-lactamase enzymes . These enzymes are produced by certain bacteria and are responsible for the degradation of antibiotics, leading to antibiotic resistance .
Mode of Action
Tazobactam RC 6 functions as a beta-lactamase inhibitor . It prevents the breakdown of other antibiotics, such as piperacillin and ceftolozane, by beta-lactamase enzyme-producing organisms . This inhibition is achieved through the irreversible binding of Tazobactam RC 6 to the beta-lactamase enzymes .
Biochemical Pathways
The primary biochemical pathway affected by Tazobactam RC 6 is the beta-lactamase enzymatic pathway . By inhibiting beta-lactamase enzymes, Tazobactam RC 6 prevents the degradation of antibiotics, thereby enhancing their efficacy against bacterial infections .
Pharmacokinetics
The pharmacokinetics of Tazobactam RC 6 involves its distribution into various body tissues and its clearance from the body . The compound is well distributed into lungs, intestinal mucosa, uterus, ovary, fallopian tube, interstitial fluid, gallbladder, and bile . The clearance of Tazobactam RC 6 is significantly influenced by creatinine clearance and body weight .
Result of Action
The primary result of Tazobactam RC 6’s action is the enhanced efficacy of antibiotics . By inhibiting beta-lactamase enzymes, Tazobactam RC 6 prevents the degradation of antibiotics, thereby increasing their effectiveness against bacterial infections .
Analyse Biochimique
Biochemical Properties
Tazobactam RC 6 plays a significant role in biochemical reactions by inhibiting β-lactamase enzymes . It has greater activity against Ambler class A serine penicillinases and class C cephalosporinases, including TEM-1, SHV-1, and P99 . This inhibition prevents the breakdown of other antibiotics, thereby enhancing their effectiveness .
Cellular Effects
Tazobactam RC 6 influences cell function by preventing the degradation of antibiotics, thereby allowing these drugs to effectively target and kill bacterial cells . It can affect cell signaling pathways, gene expression, and cellular metabolism by disrupting the normal function of β-lactamase enzymes .
Molecular Mechanism
The molecular mechanism of Tazobactam RC 6 involves the irreversible inhibition of β-lactamase enzymes . It binds to these enzymes, preventing them from breaking down antibiotics such as Piperacillin and Ceftolozane . This allows these antibiotics to exert their effects more effectively .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tazobactam RC 6 can change over time. For instance, it has been observed that the drug’s efficacy in inhibiting β-lactamase enzymes can vary depending on the duration of exposure
Dosage Effects in Animal Models
The effects of Tazobactam RC 6 can vary with different dosages in animal models
Metabolic Pathways
Tazobactam RC 6 is involved in the metabolic pathway related to β-lactamase inhibition . It interacts with enzymes such as TEM-1, SHV-1, and P99, affecting the metabolic flux and metabolite levels within this pathway .
Transport and Distribution
The transport and distribution of Tazobactam RC 6 within cells and tissues are influenced by various factors, including its pharmacokinetic properties . It has been observed that the drug’s clearance and volume of distribution can vary, affecting its localization and accumulation within the body .
Subcellular Localization
Given its role as a β-lactamase inhibitor, it is likely to be found in areas of the cell where β-lactamase enzymes are present .
Propriétés
IUPAC Name |
benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO3S/c1-21(13-22)19(23-16(24)12-17(23)27-21)20(25)26-18(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,17-19H,12-13H2,1H3/t17-,19+,21+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCKXLWAWRUWBK-LMNJBCLMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)CC2=O)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@@H](N2[C@H](S1)CC2=O)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85573-73-5 | |
| Record name | Tazobactam RC 6 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085573735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAZOBACTAM RC 6 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3FZV4ADG6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![7-[(4aR,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B3331722.png)




